3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methylsulfonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-2-10-13-14-11(19-10)7-20(17,18)9-5-3-4-8(6-9)12(15)16/h3-6H,2,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPRUKPUJZVCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Carboxylic Acid Hydrazides
Method : Reaction of carboxylic acid hydrazides with phosphorus oxychloride (POCl3) under reflux conditions is a widely used approach to form the 1,3,4-oxadiazole ring. For example, 4-(substituted phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acids reacted with hydrazides in POCl3 refluxed for 5 hours yielded oxadiazole derivatives with approximately 80% yield after recrystallization.
Reaction conditions : Reflux in POCl3 at 110-120 °C for 4-6 hours; subsequent quenching in ice water and neutralization with sodium hydroxide.
Purification : Crude products are filtered, washed with cold water, dried, and recrystallized from chloroform/hexane mixtures to achieve high purity.
Cyclization via Cyanogen Bromide
Method : Hydrazide solutions are stirred with sodium bicarbonate and dioxane, then treated with cyanogen bromide at room temperature, followed by aqueous work-up and recrystallization. This method yields 1,3,4-oxadiazoles in about 80% yield.
Reaction conditions : Stirring at 25 °C for 3 hours, followed by dilution with water and filtration.
Cyclization via Carbon Disulfide (CS2)
Method : Phenylacetic acid hydrazides are reacted with potassium hydroxide in ethanol, followed by addition of carbon disulfide and reflux for 4 hours. After acidification, the 1,3,4-oxadiazole-2-thiol derivatives precipitate and are purified by recrystallization.
Reaction conditions : Reflux in ethanol for 4 hours; acidification to pH 3 with diluted HCl.
Purification : Recrystallization from ethanol; purity confirmed by thin-layer chromatography (TLC).
Attachment of the Benzoic Acid Moiety
The benzoic acid group is introduced either by using benzoic acid derivatives as starting materials or by functionalizing the oxadiazole intermediate post-cyclization.
A typical approach involves coupling the oxadiazole intermediate with substituted benzoic acid derivatives under conditions that maintain the integrity of both functional groups.
Introduction of the Methanesulfonyl Group
The methanesulfonyl group attached to the oxadiazole ring is introduced via sulfonylation reactions, often employing methanesulfonyl chloride or related sulfonylating agents.
Reaction conditions generally involve the use of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane at low temperature to control the reaction and avoid side reactions.
Representative Preparation Procedure (Hypothetical Consolidation)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl-substituted carboxylic acid hydrazide + POCl3, reflux 5 h | Cyclization to 5-ethyl-1,3,4-oxadiazole intermediate | ~80 | Reflux temperature 110-120 °C |
| 2 | Oxadiazole intermediate + benzoic acid derivative, coupling agent (e.g., EDCI), base | Formation of 3-(5-ethyl-1,3,4-oxadiazol-2-yl)benzoic acid core | Variable | Mild conditions to preserve acid moiety |
| 3 | Intermediate + methanesulfonyl chloride, base (triethylamine), DCM, 0-5 °C | Sulfonylation to introduce methanesulfonyl group | 70-85 | Low temperature to minimize side reactions |
| 4 | Purification by recrystallization (chloroform/hexane or ethanol) | Isolation of pure 3-[(5-ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid | - | Confirm purity by NMR, IR, and TLC |
Analytical and Purification Techniques
Recrystallization : Common solvents include ethanol, chloroform, hexane, or their mixtures depending on solubility profiles.
Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane mixtures is used to monitor reaction progress and purity.
Spectroscopic Characterization : Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm structure and purity.
Research Findings and Yield Optimization
The cyclization step using POCl3 is critical and yields can be optimized by controlling reaction time and temperature.
The choice of base and solvent in the sulfonylation step significantly affects the yield and purity of the methanesulfonyl derivative.
Recrystallization solvent selection impacts the final purity; mixed solvents often provide better crystal quality.
Literature reports yields for similar oxadiazole syntheses ranging from 13% (less optimized methods) to 80% (optimized reflux and cyclization conditions).
Summary Table of Preparation Methods
Chemical Reactions Analysis
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the desired biological effects . For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Analog 1 : 3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid (CAS 1409023-06-8)
- Structural Difference : The oxadiazole ring is substituted with a methanesulfonylmethyl group instead of ethyl.
- The electron-withdrawing sulfonyl group may enhance the benzoic acid’s acidity (lower pKa) compared to the ethyl-substituted analog .
Analog 2 : 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid (CAS 597545-23-8)
- Structural Difference : Replaces the benzoic acid and methanesulfonyl groups with a sulfanylacetic acid moiety.
- Implications :
Analog 3 : 1-(4-Ethylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone
- Structural Difference: Features a propanone backbone with a 4-ethylphenyl group and oxadiazole substituents.
- Implications :
Key Research Findings
- Anti-inflammatory Potential: Analog 3 demonstrates significant anti-inflammatory activity, suggesting that the ethyl-oxadiazole moiety in the target compound may confer similar properties. However, the benzoic acid group could enhance target specificity via carboxylate-mediated interactions .
- Synthetic Accessibility : The methanesulfonyl group in the target compound and Analog 1 may complicate synthesis compared to Analog 2’s sulfanyl group, requiring protective strategies for sulfonation .
Biological Activity
3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H13N3O4S
- Molecular Weight : 299.31 g/mol
- CAS Number : 2138208-98-5
The compound features a benzoic acid moiety linked to a methanesulfonyl group and an ethyl-substituted oxadiazole ring. The presence of the oxadiazole ring is significant as it is associated with various biological activities.
Anti-inflammatory Properties
Compounds containing the oxadiazole structure have been reported to exhibit anti-inflammatory effects. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results in reducing inflammation markers in various in vitro and in vivo models. In particular, studies have indicated that modifications to the oxadiazole ring can enhance anti-inflammatory activity while minimizing genotoxic effects .
Antidiabetic Effects
Research has suggested that compounds similar to this compound may improve insulin sensitivity and glucose metabolism. In animal models of diabetes, such compounds have demonstrated the ability to restore normal insulin levels and improve lipid profiles by modulating gene expression related to insulin signaling pathways .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Studies show that these compounds can inhibit the growth of various bacterial strains. The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or metabolic pathways.
- Modulation of Gene Expression : It has been observed that certain derivatives can influence the expression of genes involved in insulin signaling and inflammation.
- Interaction with Cellular Receptors : The compound might interact with receptors on cell surfaces, triggering intracellular signaling cascades that lead to desired biological effects.
Study on Anti-inflammatory Activity
A study conducted on a series of oxadiazole derivatives demonstrated significant reductions in pro-inflammatory cytokines in LPS-stimulated macrophages. The compound exhibited an IC50 value indicating effective inhibition at low concentrations .
Antidiabetic Research
In another investigation involving diabetic rat models, a derivative similar to the target compound was shown to enhance glucose uptake in muscle cells by upregulating GLUT4 expression. This effect was associated with improved oral glucose tolerance tests .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for 3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazide intermediates with sulfonyl benzoic acid derivatives. For example, tert-butyl esters can serve as protective groups for carboxylic acids during sulfonylation, followed by acidic hydrolysis to yield the final compound (e.g., Method E in ). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of reagents like carbodiimides for coupling. Recrystallization from methanol or ethanol improves purity (≥95%, as validated by HPLC in ). Key steps:
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Multi-spectral analysis is critical:
- ¹H/¹³C NMR : Confirm substituent positions and purity. For example, sulfonyl protons appear as singlets near δ 3.30–3.55 ppm, while oxadiazole-linked methylenes resonate at δ 3.00–3.60 ppm ().
- HRMS : Validate molecular weight (e.g., [M-H]⁻ at m/z 311.0258 for analogs in ).
- HPLC : Assess purity (>95% with retention times ~5–7 minutes under reverse-phase conditions) .
- Elemental Analysis : Verify C, H, N, S ratios within ±0.4% of theoretical values .
Q. What biological screening approaches are applicable for preliminary evaluation of this compound?
- Methodological Answer : Start with in vitro assays:
- Antimicrobial Activity : Disk diffusion or microdilution against S. aureus and E. coli ().
- Enzyme Inhibition : Target enzymes like carbonic anhydrase or kinases, measuring IC₅₀ via spectrophotometry.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) can skew results. Use HPLC-coupled assays to correlate activity with purity thresholds ().
- Assay Conditions : Varying pH or serum content in cell culture media alters bioavailability. Standardize protocols (e.g., Mueller-Hinton agar for antimicrobial tests, ).
- Structural Analogues : Minor substituent changes (e.g., ethyl vs. methyl groups) drastically affect activity. Perform SAR studies using derivatives with controlled modifications .
Q. What strategies improve aqueous solubility for in vivo studies without compromising stability?
- Methodological Answer :
- Salt Formation : React with NaOH or arginine to generate water-soluble sodium or ammonium salts (e.g., tert-butyl ester hydrolysis in ).
- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., methyl esters), which hydrolyze in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .
Q. How do the sulfonyl and oxadiazole moieties influence coordination chemistry with transition metals?
- Methodological Answer : The sulfonyl group acts as a weak Lewis base, while the oxadiazole’s nitrogen atoms facilitate chelation. For example:
- Complex Synthesis : React with Cu(II) or Zn(II) salts in ethanol/water (1:1) under nitrogen. Characterize via:
- UV-Vis : d-d transitions (e.g., λₘₐₓ ~600–800 nm for Cu(II) complexes).
- Magnetic Susceptibility : Paramagnetic behavior confirms octahedral geometry .
- Bioactivity Enhancement : Metal complexes often show improved antimicrobial or anticancer activity vs. ligands alone ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
